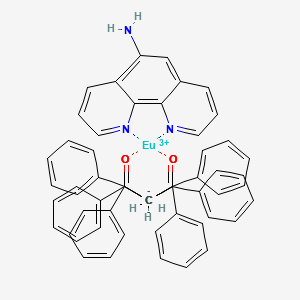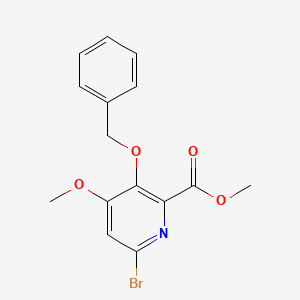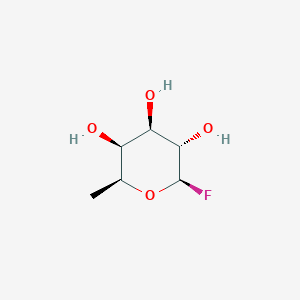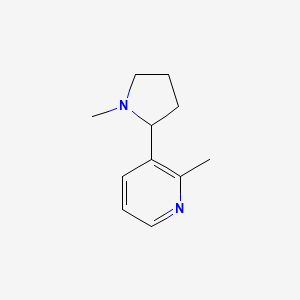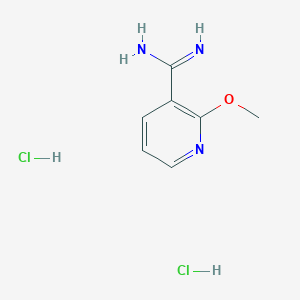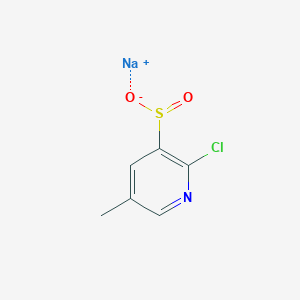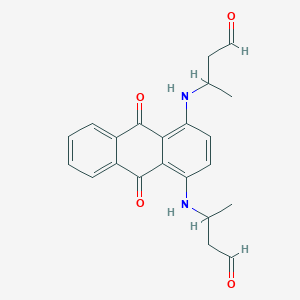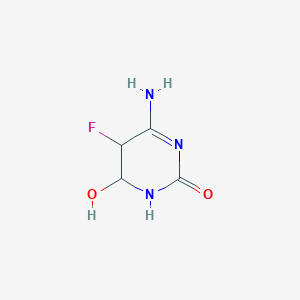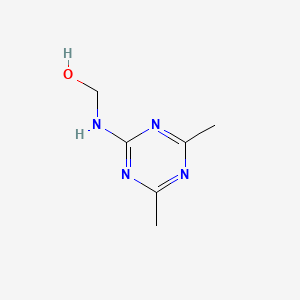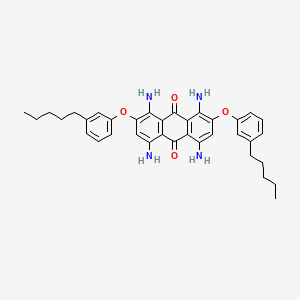![molecular formula C26H18N2O2S2 B15248366 9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]- CAS No. 506443-25-0](/img/structure/B15248366.png)
9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione typically involves multi-step reactions. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. The compound can also interact with enzymes and proteins, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((2-aminophenyl)thio)anthracene-9,10-dione: Similar in structure but with different substitution patterns.
1,5-Bis((2-hydroxyphenyl)thio)anthracene-9,10-dione: Contains hydroxyl groups instead of amino groups.
1,5-Bis((2-methylphenyl)thio)anthracene-9,10-dione: Contains methyl groups instead of amino groups.
Uniqueness
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amino groups enhance its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
506443-25-0 |
|---|---|
Formule moléculaire |
C26H18N2O2S2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
1,5-bis[(2-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-17-9-1-3-11-19(17)31-21-13-5-7-15-23(21)25(29)16-8-6-14-22(24(16)26(15)30)32-20-12-4-2-10-18(20)28/h1-14H,27-28H2 |
Clé InChI |
GGEBJIYKBQUOIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


